![molecular formula C12H15F3N4O2 B4582691 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582691.png)
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves several key reactions, including cycloaddition, substitution, and ring-opening reactions. For example, the stereoselective ring opening of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate has been reported to yield propanohydrazides in high yields. This demonstrates the versatility of pyrazole compounds in undergoing chemical transformations to yield structurally complex derivatives (Turk et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography. Structural analyses reveal that these compounds often adopt planar or nearly planar conformations, facilitating interactions with biological targets. The precise arrangement of substituents around the pyrazole core influences the compound's physical and chemical properties (Kariuki et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, including cycloadditions, which are crucial for the synthesis of new compounds. The functional groups attached to the pyrazole ring, such as trifluoromethyl groups, play a significant role in determining the reactivity and subsequent chemical behavior of these molecules. For instance, the synthesis of trifluoromethylazoles through cycloaddition reactions showcases the reactivity of the pyrazole ring toward the introduction of fluorinated substituents, enhancing the molecule's chemical stability and potential biological activity (Jones et al., 1997).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the pyrazole core. X-ray crystallography studies provide insights into the crystal packing, intermolecular interactions, and overall solid-state architecture of these compounds, which in turn affect their physical properties and potential applicability in material science (Martins et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and related derivatives are characterized by their reactivity patterns, stability under various conditions, and the ability to undergo a wide range of chemical transformations. The presence of functional groups such as the trifluoromethyl group significantly impacts the acidity, basicity, and nucleophilicity of the molecule, enabling diverse chemical applications (Jones et al., 1997).
Applications De Recherche Scientifique
Synthesis and Characterization of Trifluoromethylazoles
Trifluoroacetylation techniques have been utilized to synthesize a series of trifluoromethylazoles, demonstrating their potential in measuring pH in biological media via 19F NMR spectroscopy. This synthesis pathway shows the versatility of pyrazole derivatives in creating sensitive probes for biological and chemical analyses (Jones et al., 1996).
Metallomacrocyclic Complexes with Pyrazole Ligands
Research into the synthesis and characterization of metallomacrocyclic palladium(II) complexes using hybrid pyrazole ligands indicates the potential of these compounds in the development of new materials with specific chemical and physical properties. These complexes highlight the structural and electronic versatility of pyrazole derivatives, which can be tailored for various applications in materials science (Guerrero et al., 2008).
Novel Catalysts for Organic Synthesis
The development of nano α-Al2O3 supported ammonium dihydrogen phosphate as a catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives from aldehydes, malononitrile, and 1,3-dicarbonyl compounds or 3-methyl-1-phenyl-2-pyrazoline-5-one showcases the role of pyrazole derivatives in catalyzing organic reactions. This research illustrates the application of pyrazole-based compounds in facilitating efficient, environmentally friendly synthetic pathways (Maleki & Ashrafi, 2014).
Metallosupramolecular Cages
The self-assembly of three-dimensional metallosupramolecular cages using pyrazole-based ligands has been demonstrated, revealing the structural complexity that can be achieved with these compounds. Such structures have potential applications in the field of molecular engineering, where precise control over the arrangement of atoms and molecules is required for the development of novel materials and nanoscale devices (Hartshorn & Steel, 1997).
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2/c1-8-7-9(2)18(17-8)6-3-10(20)19-11(21,4-5-16-19)12(13,14)15/h5,7,21H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWFKOPMFZRLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2C(CC=N2)(C(F)(F)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4582611.png)
![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582618.png)
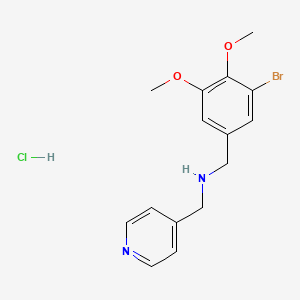
![N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4582628.png)
![N-(4-ethoxyphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4582632.png)
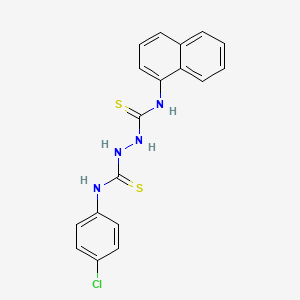
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4582647.png)
![2-{[3-(1-benzyl-4-piperidinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4582652.png)
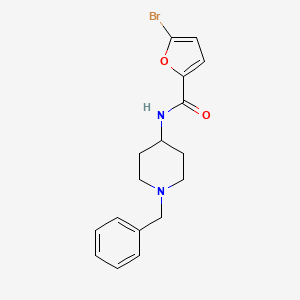
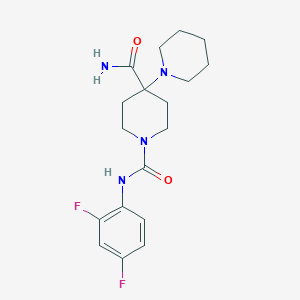
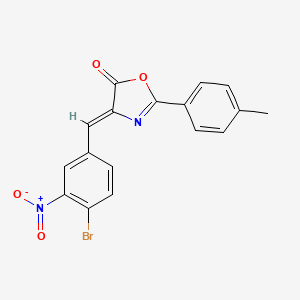
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4582674.png)

![2-{[5-cyano-2-(methylthio)-6-phenyl-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B4582706.png)